

VBI-1901 Demonstrates Promising In Vivo Efficacy in Recurrent Glioblastoma Models

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A Comparative Guide for Researchers and Drug Development Professionals

Introduction

This guide provides a comprehensive overview of the in vivo efficacy of VBI-1901, an immunotherapeutic cancer vaccine candidate, in preclinical and clinical models of recurrent glioblastoma (GBM). Due to the lack of specific public information on a compound designated "PSB-1901" in the context of cancer therapy, this guide focuses on VBI-1901, a closely related and well-documented agent in clinical development for GBM. VBI-1901 is a novel cancer vaccine developed using an enveloped virus-like particle (eVLP) technology to target two highly immunogenic cytomegalovirus (CMV) antigens, glycoprotein B (gB) and phosphoprotein 65 (pp65).[1][2] Scientific literature suggests that CMV antigens are prevalent in a high percentage of GBM tumors, making them a viable target for immunotherapy.[3] This guide will compare the performance of VBI-1901 with standard-of-care treatments for recurrent GBM, present supporting experimental data, and provide detailed methodologies for key experiments.

Comparative Efficacy of VBI-1901

VBI-1901 has been evaluated in Phase 1/2a and an ongoing Phase 2b clinical trial in patients with recurrent GBM.[1][3] The data from these studies suggest a potential improvement in clinical outcomes compared to historical benchmarks for standard-of-care therapies in this patient population.

Quantitative Data Summary



The following tables summarize the key efficacy data from clinical trials of VBI-1901 and compare it with the typical outcomes for standard-of-care treatments for recurrent GBM.

Table 1: Efficacy of VBI-1901 in Recurrent Glioblastoma (Phase 1/2a and 2b Clinical Trials)

Efficacy Endpoint	VBI-1901 + GM-CSF (Phase 1/2a, 10μg dose, n=16)	VBI-1901 (Phase 2b, interim data, n=7)
Disease Control Rate (DCR)	44% (7/16)[1][4]	43% (3/7)[1]
Partial Response (PR)	2/16 (one patient with 93% tumor reduction)[4]	1/7 (67% tumor reduction at week 6)[1]
Stable Disease (SD)	5/16[4]	2/7[1]
Median Overall Survival (mOS)	12.9 months[1][4]	Data maturing
12-month Overall Survival Rate	62.5%[5]	Data maturing

Table 2: Typical Efficacy of Standard-of-Care (SOC) Therapies for Recurrent Glioblastoma

Treatment Modality	Progression-Free Survival at 6 months (PFS6)	Median Overall Survival (mOS)
Nitrosoureas (e.g., Lomustine, Carmustine)	20-30%[6][7]	5.1-7.5 months[8]
Temozolomide (various dosing regimens)	~20-30%[6]	Varies, generally modest benefit
Bevacizumab	~20-30%[6]	No definitive increase in OS[8]
Historical Benchmark (monotherapy)	Not consistently reported	~8 months[1][5]

Experimental Protocols In Vivo Murine Glioblastoma Models



Preclinical evaluation of cancer vaccines like VBI-1901 often utilizes syngeneic or humanized mouse models of glioblastoma.[10][11][12]

Objective: To assess the anti-tumor activity and immunogenicity of a cancer vaccine in a murine model of glioblastoma.

Methodology:

- Cell Line: GL261, a murine glioma cell line, is commonly used.[12]
- Animal Model: C57BL/6 mice (for syngeneic models) or humanized mice with reconstituted human immune systems are utilized.[12]
- Tumor Implantation: Stereotactic intracranial injection of GL261 cells into the striatum of the mice.
- Treatment Groups:
 - Vehicle Control (e.g., saline)
 - Vaccine alone
 - Adjuvant alone (e.g., GM-CSF)
 - Vaccine + Adjuvant
 - Positive Control (e.g., standard-of-care chemotherapy)
- Vaccination Schedule: Intradermal or subcutaneous administration of the vaccine at specified intervals (e.g., weekly or bi-weekly).
- Efficacy Endpoints:
 - Tumor Growth: Monitored by bioluminescence imaging or magnetic resonance imaging (MRI).
 - Overall Survival: Time from tumor implantation to euthanasia due to tumor burden or neurological symptoms.



- Immunological Analysis:
 - T-cell infiltration: Immunohistochemical analysis of tumor tissue to quantify CD4+ and CD8+ T-cell infiltration.
 - Cytokine profiling: Measurement of cytokine levels in serum or tumor microenvironment.
 - Antigen-specific T-cell response: Ex vivo analysis of splenocytes for reactivity to vaccine antigens.

Clinical Trial Protocol for VBI-1901 in Recurrent GBM (Phase 2b)

Objective: To evaluate the efficacy and safety of VBI-1901 in patients with first recurrent glioblastoma.[3]

Study Design: A randomized, controlled, open-label study.[3]

Patient Population: Adult patients with first recurrence of WHO 2016 grade IV Glioblastoma, IDH-wildtype.[3]

Treatment Arms:[3]

- VBI-1901 Arm: VBI-1901 administered intradermally every 4 weeks until disease progression.
- Standard of Care (SOC) Arm: Lomustine or carmustine administered as per standard clinical practice.

Primary Endpoints:[4]

Overall Survival (OS)

Secondary Endpoints:[4]

- Tumor Response Rate (TRR) based on RANO criteria
- Progression-Free Survival (PFS)



Safety and tolerability

Tumor Assessment: MRI scans performed at baseline and at regular intervals to assess tumor response.

Visualizations VBI-1901 Mechanism of Action

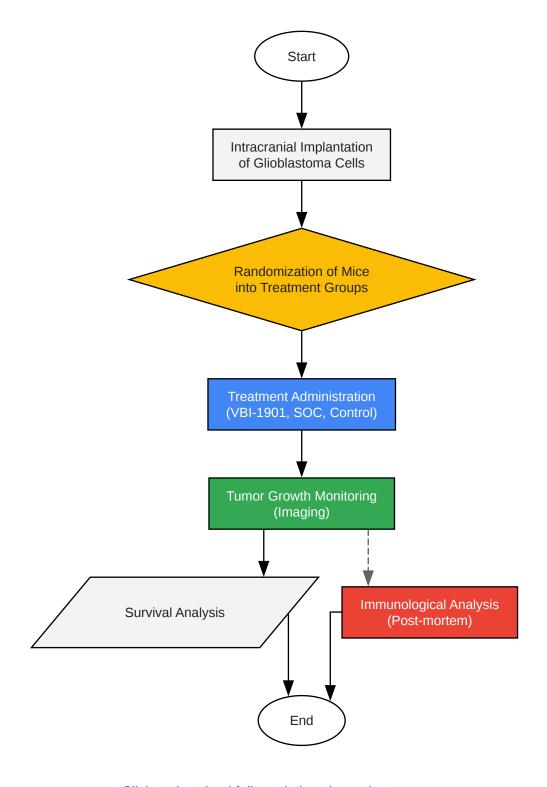


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Caption: Proposed mechanism of action of VBI-1901.

Experimental Workflow for In Vivo Efficacy Study





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Caption: General experimental workflow for in vivo efficacy studies.

Conclusion



The available in vivo data from clinical trials of VBI-1901 in recurrent glioblastoma demonstrate a promising safety and efficacy profile. The observed disease control rates and median overall survival appear favorable when compared to historical data for standard-of-care treatments.[1] [4][5] The immunotherapeutic approach of targeting CMV antigens expressed on GBM cells represents a novel and potentially valuable strategy for this challenging disease. Further data from the ongoing Phase 2b trial will be crucial to confirm these initial findings and to fully delineate the clinical benefit of VBI-1901 in this patient population. The experimental protocols and workflows described provide a framework for the continued preclinical and clinical evaluation of this and similar immunotherapies.

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